Stability Advantage over Boronic Acids
Lithium triisopropyl borates, including the 4-methylpyridyl derivative, demonstrate significantly enhanced stability towards protodeboronation compared to the corresponding boronic acids [1]. This stability is a class-level property of lithium triisopropyl borates, enabling their convenient benchtop storage at room temperature without special precautions, a critical advantage for workflow efficiency and reproducibility [1].
| Evidence Dimension | Stability towards protodeboronation under ambient conditions |
|---|---|
| Target Compound Data | Stable; can be stored on benchtop at room temperature [1] |
| Comparator Or Baseline | Corresponding 2-heteroaryl boronic acids (e.g., 2-pyridylboronic acid) |
| Quantified Difference | Qualitative class-level inference: LTBs are 'much more stable' [1]; boronic acids are known to undergo rapid protodeboronation, leading to unreliable coupling yields [1]. |
| Conditions | Benchtop storage; ambient room temperature |
Why This Matters
The enhanced stability directly translates to increased reagent longevity, reduced waste from decomposition, and higher reproducibility in cross-coupling reactions, which are critical factors for cost-effective laboratory and pilot-scale operations.
- [1] Oberli, M. A.; Buchwald, S. L. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Org. Lett. 2012, 14 (17), 4606–4609. View Source
